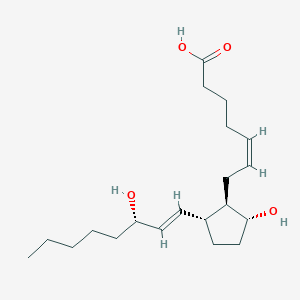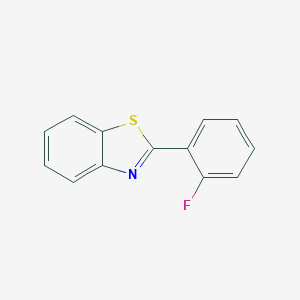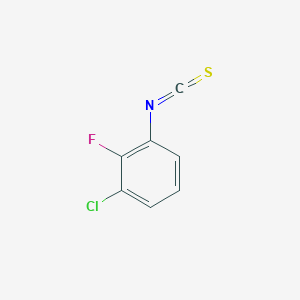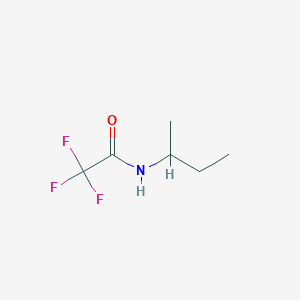
N-butan-2-yl-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-butan-2-yl-2,2,2-trifluoroacetamide, also known as TFAA, is a commonly used derivatizing agent in analytical chemistry. It is used to improve the detection and quantification of various compounds, especially those that are not easily detected by traditional analytical methods. TFAA is a colorless liquid with a boiling point of 135-136°C and a molecular weight of 223.23 g/mol.
作用機序
The mechanism of action of N-butan-2-yl-2,2,2-trifluoroacetamide involves the formation of a stable derivative through the reaction of the amino group of the compound with the trifluoroacetyl group of N-butan-2-yl-2,2,2-trifluoroacetamide. This reaction typically occurs under acidic conditions and results in the formation of an amide bond. The resulting derivative is more volatile and thermally stable than the original compound, making it easier to detect and quantify.
生化学的および生理学的効果
N-butan-2-yl-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic.
実験室実験の利点と制限
The main advantages of using N-butan-2-yl-2,2,2-trifluoroacetamide in lab experiments are its ability to improve the detection and quantification of various compounds and its ease of use. N-butan-2-yl-2,2,2-trifluoroacetamide is a relatively simple compound to synthesize and can be easily purified through distillation. It is also compatible with a wide range of analytical techniques, including gas chromatography and liquid chromatography.
The main limitation of using N-butan-2-yl-2,2,2-trifluoroacetamide is that it is not suitable for the analysis of compounds that do not contain an amino group. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.
将来の方向性
There are several potential future directions for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in scientific research. One area of interest is the development of new derivatizing agents that are more selective and sensitive than N-butan-2-yl-2,2,2-trifluoroacetamide. Another area of interest is the application of N-butan-2-yl-2,2,2-trifluoroacetamide in the analysis of complex mixtures, such as biological fluids and environmental samples. Finally, there is potential for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in the development of new analytical techniques for the detection and quantification of various compounds.
科学的研究の応用
N-butan-2-yl-2,2,2-trifluoroacetamide is widely used in scientific research for the derivatization of various compounds. It is particularly useful for the analysis of amino acids, peptides, and other nitrogen-containing compounds. N-butan-2-yl-2,2,2-trifluoroacetamide reacts with the amino group of these compounds to form stable derivatives that can be easily detected and quantified by gas chromatography or liquid chromatography.
特性
CAS番号 |
1815-81-2 |
|---|---|
製品名 |
N-butan-2-yl-2,2,2-trifluoroacetamide |
分子式 |
C6H10F3NO |
分子量 |
169.14 g/mol |
IUPAC名 |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChIキー |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
正規SMILES |
CCC(C)NC(=O)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

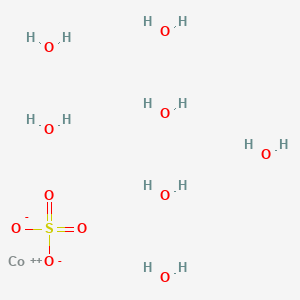
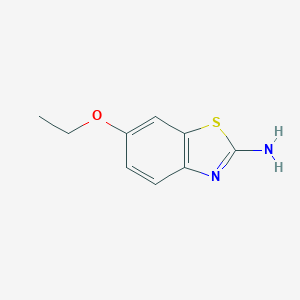
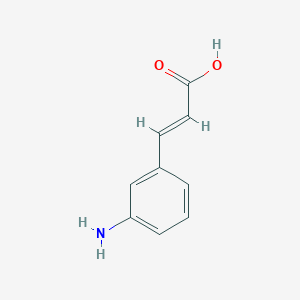
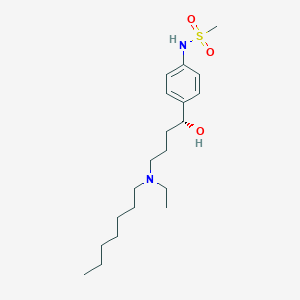
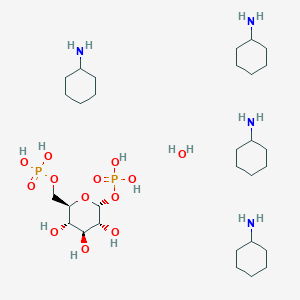
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
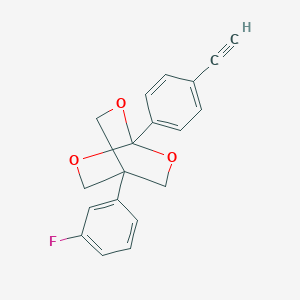
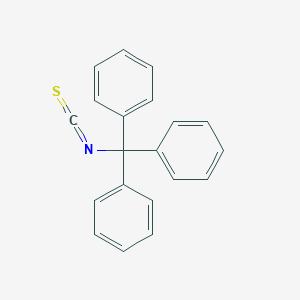
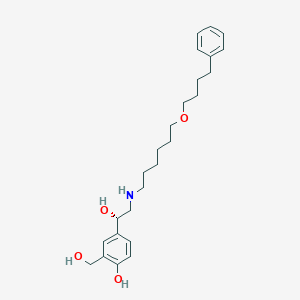
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
